Methyl-d3 Paraben
Overview
Description
Methyl-d3 Paraben is a deuterated form of methyl paraben, a compound widely used as a preservative in cosmetics, pharmaceuticals, and food products. The deuterium atoms replace the hydrogen atoms in the methyl group, making it useful in various scientific research applications, particularly in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl-d3 Paraben is synthesized by esterification of deuterated p-hydroxybenzoic acid with deuterated methanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity deuterated reagents and stringent quality control measures to ensure the final product’s purity and isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions: Methyl-d3 Paraben undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, this compound can hydrolyze to form deuterated p-hydroxybenzoic acid and deuterated methanol.
Oxidation: It can undergo oxidation reactions to form corresponding quinones or other oxidized products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophiles like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Hydrolysis: Deuterated p-hydroxybenzoic acid and deuterated methanol.
Oxidation: Various oxidized derivatives, including quinones.
Substitution: Substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Methyl-d3 Paraben is extensively used in scientific research due to its unique isotopic properties. Some of its applications include:
Mass Spectrometry: Used as an internal standard to improve the accuracy and precision of quantitative analyses.
Nuclear Magnetic Resonance Spectroscopy: Helps in studying the dynamics and interactions of molecules by providing distinct spectral signatures.
Pharmacokinetics: Used in drug metabolism studies to trace the metabolic pathways and understand the pharmacokinetics of drugs.
Environmental Studies: Employed in tracing the fate and transport of parabens in environmental samples.
Mechanism of Action
The mechanism of action of Methyl-d3 Paraben, like other parabens, involves its ability to interfere with cellular membrane transfer processes and inhibit the synthesis of DNA, RNA, and enzymes in bacterial cells . This antimicrobial activity makes it an effective preservative in various products.
Comparison with Similar Compounds
Methyl Paraben: The non-deuterated form, widely used as a preservative.
Ethyl Paraben: Another paraben with a slightly longer alkyl chain, used similarly as a preservative.
Propyl Paraben: Has a longer alkyl chain than methyl and ethyl parabens, providing different solubility and antimicrobial properties.
Butyl Paraben: The longest alkyl chain among common parabens, offering distinct preservative characteristics.
Uniqueness of Methyl-d3 Paraben: The deuterium atoms in this compound provide unique isotopic labeling, making it particularly valuable in analytical and research applications. Its use as an internal standard in mass spectrometry and its distinct spectral properties in nuclear magnetic resonance spectroscopy set it apart from other parabens.
Properties
IUPAC Name |
trideuteriomethyl 4-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5,9H,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCFILQKKLGQFO-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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